molecular formula C8H4Cl2N2O2 B8814974 6,8-DICHLORO-3-HYDROXY-2(1H)-QUINOXALINONE

6,8-DICHLORO-3-HYDROXY-2(1H)-QUINOXALINONE

Cat. No.: B8814974
M. Wt: 231.03 g/mol
InChI Key: DBSHFABBWSZJLZ-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities. This compound, in particular, has been studied for its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione can be achieved through a one-pot reaction involving substituted o-phenylenediamine and oxalic acid under solvent-free conditions. This method involves simple grinding of the reactants at room temperature, which offers an efficient and green chemistry approach .

Industrial Production Methods

While specific industrial production methods for 5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione are not widely documented, the principles of green chemistry and solvent-free synthesis can be applied to scale up the production. The use of environmentally friendly and cost-effective methods is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine and bromine are commonly used for substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. It acts as an antagonist of AMPA receptors, which are involved in synaptic transmission in the central nervous system. By inhibiting these receptors, the compound can modulate neurotransmission and has potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione
  • 1,4-Dihydro-quinoxaline-2,3-dione
  • 5,6-Dichloro-1,4-dihydro-quinoxaline-2,3-dione

Uniqueness

5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 5 and 7 positions enhances its reactivity and potential pharmacological activities compared to other similar compounds .

Properties

Molecular Formula

C8H4Cl2N2O2

Molecular Weight

231.03 g/mol

IUPAC Name

5,7-dichloro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H4Cl2N2O2/c9-3-1-4(10)6-5(2-3)11-7(13)8(14)12-6/h1-2H,(H,11,13)(H,12,14)

InChI Key

DBSHFABBWSZJLZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound (Leeson, P. D. et al., J. Med. Chem 34: 1243 (1991)) was prepared using an adaptation of the method of Cheeseman. (Cheeseman, G. W. H. J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (4.12 g, 28.2 mmol) and 3,5-dichloro-1,2-diaminobenzene (500 mg, 2.82 mmol) was heated to reflux under N2 for 6 h. The reaction was allowed to cool to room temperature and the pale yellow shiny solid collected by vacuum filtration and rinsed with EtOH (20 mL) and air dried to give 286 mg (44%). mp 326°-328° C. (dec) Lit 337°-340° C.). 1H NMR (d6 -DMSO) δ 7.05 (d, 1H, J=1.8, H-8), 7.32 (d, 1H, J=1.8, H-6), 11.5 (br s, 1H, NH), 12.1 (br s, 1H, NH). EIMS m/e 234 (M+4, 12), 232 (M+2, 67), 230 (M+, bp), 204 (52), 202 (77), 141 (19), 142 (59) EIHRMS calc. for C8H4Cl2N2O: 229.9650, found 229.9646.
Quantity
4.12 g
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reactant
Reaction Step One
Quantity
500 mg
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reactant
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( 52 )
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( 19 )
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Synthesis routes and methods II

Procedure details

The title compound (Leeson, P. D. et al., J. Med. Chem 34:1243 (1991)) was prepared using an adaptation of the method of Cheeseman. (Cheeseman, G. W. H. J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (4.12 g, 28.2 mmol) and 3,5-dichloro-1,2-diaminobenzene (500 mg, 2.82 mmol) was heated to reflux under N2 for 6 h. The reaction was allowed to cool to room temperature and the pale yellow shiny solid collected by vacuum filtration and rinsed with EtOH (20 mL) and air dried to give 286 mg (44%). mp 326°-328° C. (dec) Lit 337°-340° C.). 1H NMR (d6 -DMSO) δ7.05 (d, 1H, J=1.8, H-8), 7.32 (d, 1H, J=1.8, H-6), 11.5 (br s, 1H, NH), 12.1 (br s, 1H, NH). EIMS m/e 234 (M+4, 12), 232 (M+2, 67), 230 (M+, bp), 204 (52), 202 (77), 141 (19), 142 (59) EIHRMS calc. for C8H4Cl2N2O2 229.9650, found 229.9646.
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 77 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 19 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 59 )
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
C8H4Cl2N2O2
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Type
reactant
Reaction Step Six

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